molecular formula C9H7ClN2O2 B12276461 Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate

Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate

Cat. No.: B12276461
M. Wt: 210.62 g/mol
InChI Key: PTDJWOQTTIXTOO-UHFFFAOYSA-N
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Description

Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-chloro-1H-pyrrolo[2,3-C]pyridine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups replacing the chloro group .

Scientific Research Applications

Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-5-2-3-11-8(10)7(5)12-6/h2-4,12H,1H3

InChI Key

PTDJWOQTTIXTOO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1)C(=NC=C2)Cl

Origin of Product

United States

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